Poly(ethylene glycol) diacrylamide, (PEG), M.W. 2.000
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Description
Synthesis Analysis
PEG can be synthesized using various methods, such as the reaction between ethylene oxide and ethylene glycol or by polymerization of acrylamide and diacrylamide. Poly(ethylene glycol) diacrylate (PEGDA) oligomers of varying molecular weights were synthesized as described in the literature .
Molecular Structure Analysis
The molecular formula of PEG is C10H16N2O3. The IUPAC name is N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide. The molecular weight is 212.25 g/mol.
Chemical Reactions Analysis
PEG diacrylamide is a biocompatible, hydrophilic polymer commonly used to form crosslinked polymer networks and PEG hydrogels . Crosslinked networks can be formed via radical initiator induced polymerization and photopolymerization . The acrylamide functional groups can also be reacted with thiol-containing peptide crosslinkers to create enzymatically-sensitive crosslinked networks .
Scientific Research Applications
Hydrogels for Biomedical Applications
PEGDA-based hydrogels have been widely investigated for their potential in biomedical applications, including tissue engineering and drug delivery systems. The crosslinking nature of PEGDA allows for the formation of hydrogels that can be finely tuned in terms of mechanical properties and degradation rates. For instance, the incorporation of carbonate groups between PEG units has been studied to produce hydrolytically degradable high molecular PEG-based polycarbonates, addressing the accumulation issues associated with non-degradable high molecular PEG (Meabe, Sardón, & Mecerreyes, 2017).
Surface Modification for Improved Biocompatibility
Modifying the surface properties of biomedical devices with PEGDA can significantly enhance their biocompatibility and reduce antigenicity. Research has shown that architectural modifications of PEG in a "bottlebrush" configuration can minimize anti-PEG antigenicity while preserving the polymer's stealth properties, making it suitable for passivating surfaces of biomedical implants and devices (Joh et al., 2019).
Humidity-Driven Actuators
The humidity responsiveness of PEGDA-based hydrogel films has been explored for creating sensitively humidity-driven actuators. These films can deform and move spontaneously under a humidity gradient, showcasing potential for novel environmental sensors and actuators (Lv et al., 2017).
Alternatives to Overcome PEG Immunogenicity
Despite PEG's wide application in nanomedicine and drug delivery, its immunogenicity poses a significant challenge. Research into PEGDA and its derivatives seeks to address this issue by exploring biodegradable alternatives that retain the beneficial properties of PEG without its drawbacks (Thai Thanh Hoang Thi et al., 2020).
Enhancing Cell Adhesion on PEGDA Films
PEGDA's inherent bio-inertness limits its application in tissue engineering due to poor cell adhesion. Studies have demonstrated that the inclusion of nano-spheres, such as polystyrene, into PEGDA films can modulate cell adhesion and proliferation, thereby expanding its applicability in bioengineering and regenerative medicine (Yang et al., 2016).
properties
IUPAC Name |
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-9(13)11-5-7-15-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKORVQXDHAIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide |
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